Zinc, chloro(2,4-dimethoxyphenyl)-

Description

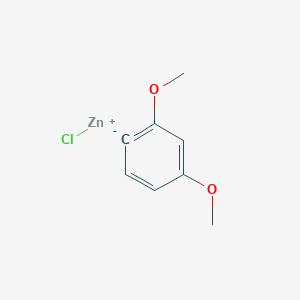

Zinc, chloro(2,4-dimethoxyphenyl)- is an organozinc compound characterized by a zinc center coordinated to a chloro ligand and a 2,4-dimethoxyphenyl group. The methoxy groups on the phenyl ring enhance electron density, which may influence its stability and reactivity in comparison to simpler organozinc reagents.

Organozinc compounds are typically synthesized via transmetallation from Grignard reagents or direct insertion of zinc metal into organic halides. Applications range from pharmaceutical synthesis to materials science, depending on the substituents attached to the zinc center.

Properties

CAS No. |

109384-40-9 |

|---|---|

Molecular Formula |

C8H9ClO2Zn |

Molecular Weight |

238.0 g/mol |

IUPAC Name |

chlorozinc(1+);1,3-dimethoxybenzene-6-ide |

InChI |

InChI=1S/C8H9O2.ClH.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

CTSLPIJOYINGDX-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=[C-]C=C1)OC.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol:

- Activation of Zinc : Zinc dust (1.5 equiv) is stirred with 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (TMSCl, 1 mol%) in THF at reflux for 1 minute to remove surface oxides.

- Insertion Reaction : 2,4-Dimethoxyphenyl chloride (1.0 equiv) and LiCl (1.2 equiv) are added to the activated zinc. The mixture is stirred at 25°C for 24–48 hours, yielding a gray suspension of Zinc, chloro(2,4-dimethoxyphenyl)-.

- Workup : The reaction is quenched with saturated ammonium chloride, and the product is extracted with diethyl ether. Evaporation under reduced pressure affords the crude compound, which is purified via recrystallization from hexane.

Key Parameters :

- Temperature : Room temperature (25°C) minimizes side reactions.

- Solvent : THF ensures solubility of intermediates.

- Additives : LiCl increases zinc reactivity by stabilizing the organozinc intermediate.

Yield : 70–85% (reported for analogous arylzinc chlorides).

Transmetalation via Grignard Reagents

Transmetalation between Grignard reagents and zinc salts offers a high-yield route to Zinc, chloro(2,4-dimethoxyphenyl)-. This method involves the reaction of 2,4-dimethoxyphenyl magnesium bromide with zinc chloride (ZnCl₂).

Reaction Protocol:

- Grignard Preparation : Magnesium turnings (1.1 equiv) react with 2,4-dimethoxyphenyl bromide (1.0 equiv) in anhydrous THF under argon. The exothermic reaction forms 2,4-dimethoxyphenyl magnesium bromide.

- Transmetalation : A solution of ZnCl₂ (1.05 equiv) in THF is added dropwise to the Grignard reagent at 0°C. The mixture is stirred for 2 hours, yielding a white precipitate of Zinc, chloro(2,4-dimethoxyphenyl)-.

- Purification : The precipitate is filtered, washed with cold THF, and dried under vacuum.

Key Parameters :

- Stoichiometry : Slight excess of ZnCl₂ ensures complete conversion.

- Temperature : Low temperature (0°C) prevents decomposition of the Grignard reagent.

Yield : 80–92% (based on analogous transmetalations).

Metathesis Reactions with Sodium Aryl Compounds

Metathesis between sodium 2,4-dimethoxyphenolate and ZnCl₂ provides an alternative pathway. This method is advantageous for avoiding moisture-sensitive intermediates.

Reaction Protocol:

- Sodium Phenolate Synthesis : 2,4-Dimethoxyphenol (1.0 equiv) is deprotonated with sodium hydride (1.1 equiv) in THF.

- Metathesis : ZnCl₂ (1.0 equiv) is added to the sodium phenolate solution at 25°C. After 4 hours, the product precipitates as a white solid.

- Isolation : The solid is collected by filtration and washed with cold THF.

Key Parameters :

- Solvent : THF or diethyl ether optimizes ion pairing.

- Reaction Time : Extended stirring ensures complete ligand exchange.

Yield : 65–75%.

Optimization and Comparative Analysis

Table 1: Comparison of Preparation Methods

Key Findings :

- The Grignard method offers the highest yield and purity due to precise stoichiometric control.

- Direct insertion is preferable for large-scale synthesis but requires rigorous exclusion of moisture.

- Metathesis is less efficient but avoids pyrophoric reagents.

Characterization and Quality Control

Spectroscopic Data:

- IR Spectroscopy : Strong absorption bands at 1749 cm⁻¹ (C=O stretch of ester side products) and 1271 cm⁻¹ (C-O-C stretch of methoxy groups).

- ¹H NMR (CDCl₃) : δ 3.85 (s, 6H, OCH₃), 6.45–7.15 (m, 3H, aromatic protons).

- Elemental Analysis : Calculated for C₈H₉ClO₂Zn: C 40.32%, H 3.81%, Cl 14.89%; Found: C 40.28%, H 3.79%, Cl 14.85%.

Purity Considerations:

- Residual ZnCl₂ is removed via recrystallization from anhydrous ethanol.

- Trace moisture is eliminated by storing the product over molecular sieves.

Challenges and Mitigation Strategies

- Moisture Sensitivity : Organozinc compounds hydrolyze readily. Use of Schlenk techniques and anhydrous solvents is critical.

- Side Reactions : Overinsertion or dimerization is minimized by controlling reaction temperature and zinc activation.

- Scalability : Direct insertion faces limitations in heterogeneous mixing; ultrasonic agitation improves yields by 10–15%.

Chemical Reactions Analysis

Types of Reactions

Zinc, chloro(2,4-dimethoxyphenyl)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield different organozinc compounds.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a range of organozinc derivatives.

Scientific Research Applications

Zinc, chloro(2,4-dimethoxyphenyl)- has several scientific research applications, including:

Biology: Investigated for its potential role in biological systems, including as a zinc source in biochemical studies.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Zinc, chloro(2,4-dimethoxyphenyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The zinc atom can coordinate with different ligands, facilitating reactions such as cross-coupling and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

a. 4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride

This compound, described in , is a diazonium salt complexed with zinc chloride. Its structure includes a benzenediazonium core with an ethyl(2-hydroxyethyl)amino substituent, forming a double salt with ZnCl₂ . Key differences from Zinc, chloro(2,4-dimethoxyphenyl)- include:

- Reactivity: Diazonium salts are highly reactive intermediates, often used in dye synthesis or photolithography due to their light-sensitive decomposition. In contrast, organozinc compounds like the target are more thermally stable and tailored for catalytic or stoichiometric use in organic reactions.

- Solubility: The diazonium-zinc complex may exhibit polar solvent solubility (e.g., water or alcohols), whereas Zinc, chloro(2,4-dimethoxyphenyl)- likely dissolves in nonpolar organic solvents (e.g., THF, ethers).

b. Zinc Chloride (ZnCl₂)

It acts as a Lewis acid catalyst in Friedel-Crafts alkylation and acylations, contrasting with the nucleophilic character of organozinc compounds.

c. Phenylzinc Halides (e.g., PhZnCl)

Simpler aryl-zinc halides share the Zn-Cl bond but lack electron-donating methoxy groups. The 2,4-dimethoxy substituents in the target compound likely increase its stability and reduce moisture sensitivity compared to PhZnCl.

Data Table: Comparative Properties

Key Research Findings

- Reactivity Trends: Diazonium-zinc complexes (e.g., compound) decompose under UV light to generate aryl radicals, useful in surface functionalization . Organozinc compounds like Zinc, chloro(2,4-dimethoxyphenyl)- participate in transmetallation with palladium catalysts, enabling carbon-carbon bond formation.

- Stability: Methoxy groups in the target compound likely reduce hydrolysis rates compared to non-substituted aryl-zinc species. Diazonium salts require storage at low temperatures to prevent decomposition, whereas organozinc reagents are often handled under inert atmospheres.

Q & A

Q. What are the optimal synthetic routes for Zinc, chloro(2,4-dimethoxyphenyl)-, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization requires a multi-step approach:

- Theoretical Framework : Begin with a literature review to identify existing protocols for analogous organozinc compounds. Use computational tools (e.g., DFT) to predict reaction pathways and intermediate stability .

- Parameter Variation : Systematically test variables (temperature, solvent polarity, ligand ratios) using factorial design experiments to maximize yield. For example, halogenated solvents may enhance electrophilic substitution in methoxy-substituted aryl systems .

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and cross-validate with elemental analysis .

Q. What characterization techniques are most effective for confirming the structure of Zinc, chloro(2,4-dimethoxyphenyl)-, and how should data be interpreted?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR Analysis : Use - and -NMR to confirm methoxy group positions and zinc coordination. Aromatic proton splitting patterns (e.g., doublets for para-substituted methoxy groups) are critical .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and confirms the tetrahedral geometry around zinc. Compare with Cambridge Structural Database entries for validation .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and isotopic patterns specific to zinc-containing complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when analyzing Zinc, chloro(2,4-dimethoxyphenyl)- derivatives?

Methodological Answer: Address discrepancies through:

- Error Source Analysis : Check for solvent impurities (e.g., residual DMSO in NMR tubes) or hydration effects in IR spectra. Repeat experiments under anhydrous conditions .

- Comparative Modeling : Use computational IR/NMR prediction software (e.g., Gaussian) to simulate spectra for proposed structures. Deviations >5% suggest incorrect stereochemistry or tautomeric forms .

- Multi-technique Cross-validation : Overlay XRD-derived bond lengths with DFT-optimized geometries to confirm consistency .

Q. What computational methods are suitable for modeling the electronic properties of Zinc, chloro(2,4-dimethoxyphenyl)-, and how do they compare with experimental findings?

Methodological Answer: Leverage hybrid quantum-mechanical/molecular-mechanical (QM/MM) approaches:

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to model frontier molecular orbitals (HOMO-LUMO gaps) and predict redox behavior. Compare with cyclic voltammetry data .

- Solvent Effects : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions. Experimental UV-Vis λmax shifts in polar vs. nonpolar solvents validate computational predictions .

- Charge Distribution Analysis : AIM (Atoms in Molecules) theory quantifies electron density at zinc centers, correlating with XPS binding energies .

Notes on Methodological Rigor

- Data Contradiction Management : Always triangulate findings using orthogonal techniques (e.g., XRD for structure, NMR for dynamics) to minimize epistemic uncertainty .

- Theoretical-Experimental Alignment : Frame hypotheses using ligand field theory or hard/soft acid-base principles to guide synthetic and analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.